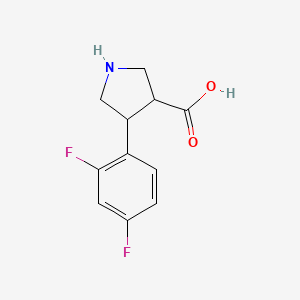

4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives, such as proline and related compounds, can act as efficient and versatile organocatalysts for various asymmetric reactions. The encapsulation of these organocatalysts into a porous material can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 227.21 g/mol.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Asymmetric Synthesis : A study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This synthesis involves a nitrile anion cyclization strategy and achieved a 71% overall yield, indicating its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).

Synthesis in Antibacterial Agents : Chu et al. (1986) researched the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, including compounds with this compound. These compounds showed excellent in vitro potency and in vivo efficacy as antibacterial agents (Chu et al., 1986).

Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the synthesis of a compound containing a pyrrolidine core, specifically as an inhibitor of influenza neuraminidase. The synthesis involved the use of tert-butyl (+/-)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate, which demonstrated potent inhibitory activity (Wang et al., 2001).

Synthesis of Tetramic Acids : Jones et al. (1990) conducted a study on the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This included the molecular structure analysis of a compound with a 1-(difluoroboryloxy)ethylidene pyrrolidine-2,4-dione structure, showing the diverse applications of pyrrolidine derivatives in synthetic chemistry (Jones et al., 1990).

Biochemical and Pharmaceutical Research

Antibacterial Activity : Bouzard et al. (1992) explored the antibacterial activities of fluoronaphthyridines, including those with 1-(2,4-difluorophenyl) substitution. These compounds, particularly BMY 43748, were identified as promising candidates for therapeutic agents due to their enhanced in vitro and in vivo activity (Bouzard et al., 1992).

NMR Analysis : Bailey et al. (1997) synthesized (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis. This highlights the potential use of pyrrolidine derivatives in analytical chemistry, particularly in the structural analysis of chiral compounds (Bailey et al., 1997).

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid” would depend on its precise chemical structure and stereochemistry.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Analyse Biochimique

Biochemical Properties

4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrrolidine ring in this compound can engage in stereoselective interactions with enantioselective proteins, influencing the biological activity of the compound . It has been observed that the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes and biological profiles. This compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and the nature of the interaction.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, it may act as an inverse agonist of certain nuclear hormone receptors, thereby modulating the transcription of target genes . The binding interactions are often stereoselective, with the spatial orientation of the compound’s substituents playing a crucial role in determining its biological activity.

Propriétés

IUPAC Name |

4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNJKWNSIUCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

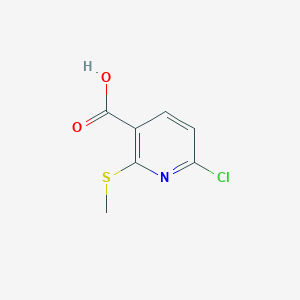

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

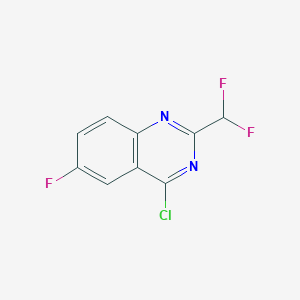

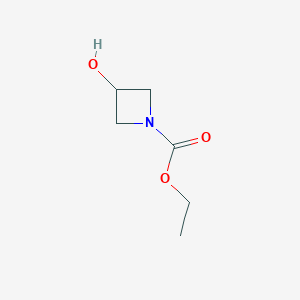

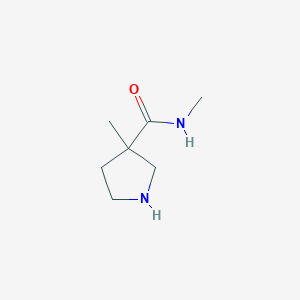

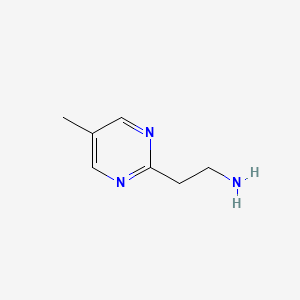

Feasible Synthetic Routes

Q1: What is significant about the synthetic route used to produce (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid?

A1: The research highlights a novel and efficient asymmetric synthesis of (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This five-step process is notable for being chromatography-free, achieving a 71% overall yield []. The key step involves a nitrile anion 5-exo-tet cyclization, which forms the pyrrolidine ring with high stereoselectivity, generating the desired 1,3,4-trisubstituted chiral pyrrolidine in >95% yield and 94-99% enantiomeric excess []. This method utilizes readily available starting materials and avoids tedious purification steps, making it attractive for potential large-scale applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)

![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)